1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound characterized by its unique structural components This compound features a sulfonyl group attached to a chlorinated methylphenyl ring and a piperazine ring substituted with an ethyl-dimethyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Chlorinated Methylphenyl Sulfonyl Intermediate: This step involves the chlorination of a methylphenyl compound followed by sulfonylation.
Synthesis of the Pyrazolyl Intermediate: This involves the alkylation of a pyrazole ring with ethyl and dimethyl groups.
Coupling Reaction: The final step is the coupling of the two intermediates under specific reaction conditions, often involving a base and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and pyrazolyl groups.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazolyl group may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound shares some structural similarities, particularly in the presence of ester and ketone groups.
2-Amino-5-methoxy-pyrimidin-4-ol: This compound has a similar heterocyclic structure and can undergo similar chemical reactions.
Uniqueness
1-[(3-chloro-2-methylphenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of a sulfonyl group with a chlorinated methylphenyl ring and a pyrazolyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C19H27ClN4O2S |
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Molecular Weight |
411.0 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C19H27ClN4O2S/c1-5-24-16(4)17(15(3)21-24)13-22-9-11-23(12-10-22)27(25,26)19-8-6-7-18(20)14(19)2/h6-8H,5,9-13H2,1-4H3 |
InChI Key |
RIAHUYTXKROBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C |
Origin of Product |
United States |
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